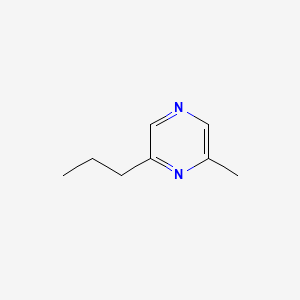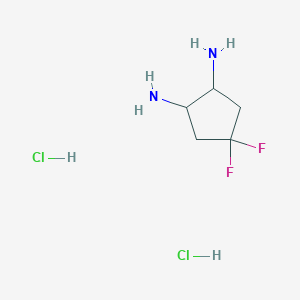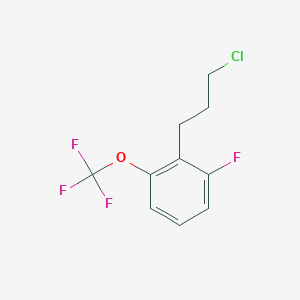
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base.
Chloropropylation: The 3-chloropropyl group can be added via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration, sulfonation, or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene depends on its specific application
Molecular Targets: May include enzymes, receptors, or other proteins.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene
Uniqueness: 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H9ClF4O |
|---|---|
Poids moléculaire |
256.62 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-fluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
Clé InChI |
GJARREZYCGEOHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CCCCl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



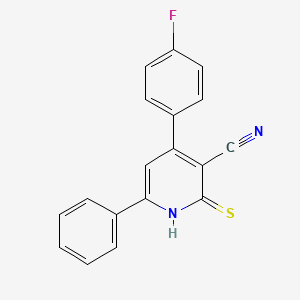
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
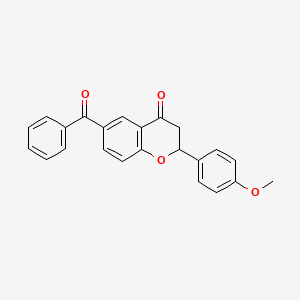

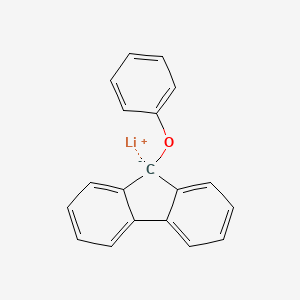
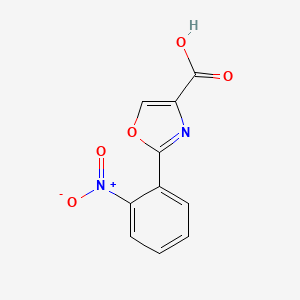
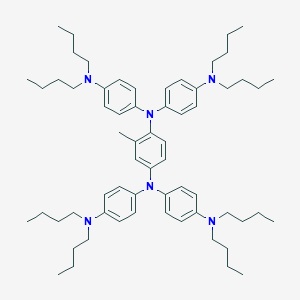
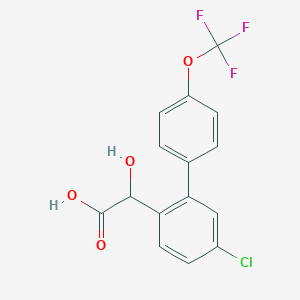
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
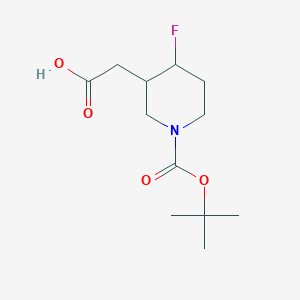
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
